molecular formula C11H7ClN2O2 B13956282 6-(6-Chloropyridin-3-yl)nicotinic acid

6-(6-Chloropyridin-3-yl)nicotinic acid

Cat. No.: B13956282
M. Wt: 234.64 g/mol
InChI Key: LWZOFYPRMXETLR-UHFFFAOYSA-N
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Description

6-(6-Chloropyridin-3-yl)nicotinic acid is an organic compound with the molecular formula C11H7ClN2O2 It is a derivative of nicotinic acid, where the pyridine ring is substituted with a chlorine atom at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-Chloropyridin-3-yl)nicotinic acid typically involves the reaction of 6-chloropyridine with nicotinic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of a carbon-carbon bond between the two aromatic rings . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(6-Chloropyridin-3-yl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

6-(6-Chloropyridin-3-yl)nicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(6-Chloropyridin-3-yl)nicotinic acid involves its interaction with specific molecular targets. It is believed to exert its effects by binding to nicotinic acetylcholine receptors, which are involved in neurotransmission. This binding can modulate the activity of these receptors, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(6-Chloropyridin-3-yl)nicotinic acid is unique due to its specific substitution pattern and the presence of both a chlorine atom and a nicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H7ClN2O2

Molecular Weight

234.64 g/mol

IUPAC Name

6-(6-chloropyridin-3-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C11H7ClN2O2/c12-10-4-2-7(5-14-10)9-3-1-8(6-13-9)11(15)16/h1-6H,(H,15,16)

InChI Key

LWZOFYPRMXETLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C2=NC=C(C=C2)C(=O)O)Cl

Origin of Product

United States

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